molecular formula C9H10ClNO2 B7458420 5-chloro-N-ethyl-2-hydroxybenzamide

5-chloro-N-ethyl-2-hydroxybenzamide

Cat. No. B7458420
M. Wt: 199.63 g/mol
InChI Key: BVZXRECCTPCIJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-ethyl-2-hydroxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CEHB and its molecular formula is C9H10ClNO2.

Mechanism of Action

The mechanism of action of CEHB involves the inhibition of cyclooxygenase-2 (COX-2) enzyme activity. COX-2 is responsible for the production of prostaglandins, which play a key role in inflammation and pain. Inhibition of COX-2 activity by CEHB results in the reduction of inflammation and pain.
Biochemical and Physiological Effects:
CEHB has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines. CEHB has also been found to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS) enzymes. Additionally, CEHB has been shown to exhibit anti-tumor properties by inducing apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

CEHB has several advantages as a research compound. It is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, CEHB has been extensively studied and its mechanism of action is well understood. However, there are also limitations to using CEHB in lab experiments. Its anti-inflammatory and analgesic properties may interfere with the interpretation of experimental results in certain cases.

Future Directions

There are several future directions for research on CEHB. One potential direction is the development of novel compounds based on the structure of CEHB for drug development. Additionally, further studies are needed to fully understand the anti-tumor properties of CEHB and its potential for cancer therapy. Finally, research on the potential interactions of CEHB with other compounds is needed to fully understand its effects in different contexts.

Synthesis Methods

The synthesis method of CEHB involves the reaction of 5-chloro-2-hydroxybenzoic acid with ethylamine. The reaction takes place in the presence of a catalyst and the product is purified through recrystallization.

Scientific Research Applications

CEHB has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties. CEHB has also been studied for its potential application in the synthesis of novel compounds for drug development.

properties

IUPAC Name

5-chloro-N-ethyl-2-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-2-11-9(13)7-5-6(10)3-4-8(7)12/h3-5,12H,2H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVZXRECCTPCIJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=CC(=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-ethyl-2-hydroxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.